Cas no 1515013-06-5 (4-Cyclohexyl-3,3-dimethylbutan-1-amine)
4-Cyclohexyl-3,3-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1515013-06-5
- EN300-1837660
- 4-cyclohexyl-3,3-dimethylbutan-1-amine
- AKOS019583129
- 4-Cyclohexyl-3,3-dimethylbutan-1-amine
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- Inchi: 1S/C12H25N/c1-12(2,8-9-13)10-11-6-4-3-5-7-11/h11H,3-10,13H2,1-2H3
- InChI Key: UMTZCUXUNORHRH-UHFFFAOYSA-N
- SMILES: NCCC(C)(C)CC1CCCCC1
Computed Properties
- Exact Mass: 183.198699802g/mol
- Monoisotopic Mass: 183.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26Ų
4-Cyclohexyl-3,3-dimethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837660-0.05g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1837660-0.1g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1837660-0.25g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1837660-0.5g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1837660-1.0g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1837660-2.5g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1837660-5.0g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1837660-10.0g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1837660-1g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1837660-5g |
4-cyclohexyl-3,3-dimethylbutan-1-amine |
1515013-06-5 | 5g |
$2443.0 | 2023-09-19 |
4-Cyclohexyl-3,3-dimethylbutan-1-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-Cyclohexyl-3,3-dimethylbutan-1-amine
Comprehensive Overview of 4-Cyclohexyl-3,3-dimethylbutan-1-amine (CAS No. 1515013-06-5): Properties, Applications, and Industry Insights
4-Cyclohexyl-3,3-dimethylbutan-1-amine (CAS No. 1515013-06-5) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. This tertiary amine, characterized by a cyclohexyl group and a dimethylbutyl chain, offers versatile reactivity, making it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in drug discovery targeting neurological and metabolic disorders—a hot topic aligned with current trends in precision medicine.
The compound’s molecular stability and lipophilicity, attributed to its cyclohexyl moiety, enhance membrane permeability—a critical factor in central nervous system (CNS) drug development. Recent studies highlight its utility in designing enzyme inhibitors and receptor modulators, addressing frequent search queries like "amine derivatives in drug design" or "cyclohexyl-containing compounds." Its low toxicity profile further supports its adoption in green chemistry initiatives, resonating with industry demands for sustainable alternatives.
From a synthetic perspective, 4-Cyclohexyl-3,3-dimethylbutan-1-amine serves as a key intermediate in multicomponent reactions (MCRs), a technique trending in AI-assisted chemical synthesis. Computational tools now predict optimal reaction pathways for such amines, answering popular questions like "How to optimize amine synthesis?" or "Role of steric hindrance in amine reactivity." These advancements align with the compound’s relevance in high-throughput screening platforms, where its structural complexity aids in diversifying compound libraries.
Industrial applications extend to agrochemicals and material science, where its amine group facilitates polymer cross-linking. Searches for "amine-functionalized materials" or "cyclohexyl derivatives in coatings" reflect growing interest. Notably, the compound’s volatility and solubility data are meticulously documented, addressing regulatory needs for REACH compliance—a frequent concern among manufacturers.
In analytical chemistry, 1515013-06-5 is identified via GC-MS and HPLC, techniques often queried alongside "amine characterization methods." Its spectral fingerprints are cataloged in major databases, supporting quality control in contract research organizations (CROs). The compound’s storage stability under inert conditions also meets good laboratory practice (GLP) standards, a detail crucial for compliance-focused audiences.
Emerging discussions in chemoinformatics highlight 4-Cyclohexyl-3,3-dimethylbutan-1-amine as a case study for molecular descriptor analysis. Its balanced logP and hydrogen bonding capacity make it a model for training machine learning algorithms in property prediction—an intersection of chemistry and AI that dominates current literature. This dual applicability ensures its prominence in both academic and industrial research pipelines.
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